DPP-4 Inhibition Potency of 2-Azabicyclo[2.2.1]heptane-Derived Neogliptin vs. Vildagliptin and Sitagliptin
The 2-azabicyclo[2.2.1]heptane moiety serves as a core scaffold in the design of neogliptin, which exhibits an IC50 of 16.8 ± 2.2 nM against DPP-4 [1]. This value represents a more potent inhibition profile compared to the clinically established DPP-4 inhibitors vildagliptin and sitagliptin, for which IC50 values are reported as 62 nM and 19 nM respectively [2]. The observed difference highlights the potential of this scaffold to achieve sub-20 nM potency without extensive optimization of the core bicyclic amine structure [3].
| Evidence Dimension | In vitro DPP-4 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | Neogliptin (2-azabicyclo[2.2.1]heptane derivative): 16.8 ± 2.2 nM |
| Comparator Or Baseline | Vildagliptin: 62 nM; Sitagliptin: 19 nM |
| Quantified Difference | Neogliptin is 3.7-fold more potent than vildagliptin; 1.13-fold more potent than sitagliptin |
| Conditions | Recombinant human DPP-4 enzyme inhibition assay |
Why This Matters
Procurement of this scaffold enables the synthesis of derivatives with benchmarked potency against a validated target, reducing the need for de novo scaffold optimization.
- [1] Maslov IO, Zinevich TV, Kirichenko OG, et al. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals (Basel). 2022;15(3):273. doi:10.3390/ph15030273 View Source
- [2] Thornberry NA, Weber AE. Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Curr Top Med Chem. 2007;7(6):557-68. doi:10.2174/156802607780091028 View Source
- [3] Villhauer EB, Brinkman JA, Naderi GB, et al. 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties. J Med Chem. 2003;46(13):2774-89. doi:10.1021/jm030091l View Source
